2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a unique combination of furan, pyridazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a cyclization reaction involving a furan derivative and a suitable electrophile.
Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step involves coupling the furan-pyridazine intermediate with the indole derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine under mild reducing conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is unique due to its combination of furan, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[1-(3-methylbutyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(2)10-12-26-13-11-17-18(5-3-6-20(17)26)24-22(28)15-27-23(29)9-8-19(25-27)21-7-4-14-30-21/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,24,28) |
InChI Key |
GEGZNUOPJXKQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.